Vaborbactam - 1575712-03-6

Vaborbactam

Catalog Number: EVT-8201151
CAS Number: 1575712-03-6
Molecular Formula: C12H16BNO5S
Molecular Weight: 297.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vaborbactam is a β-lactamase inhibitor based on a cyclic boronic acid pharmacophore. It has been used in trials investigating the treatment of bacterial infections in subjects with varying degrees of renal insufficiency. In August 2017, a combination antibacterial therapy under the market name Vabomere was approved by the FDA for the treatment of adult patients with complicated urinary tract infections (cUTI). Vabomere consists of vaborbactam and [Meropenem] for intravenous administration. Vaborbactam is added to the therapy to reduce the extent meropenem degradation by inhibiting the serine beta-lactamases expressed by the microorganism of target. The treatment aims to resolve infection-related symptoms of cUTI and achieve negative urine culture, when the infections are proven or strongly suspected to be caused by susceptible bacteria.
Vaborbactam is a beta Lactamase Inhibitor. The mechanism of action of vaborbactam is as a beta Lactamase Inhibitor.
Overview

Vaborbactam is a novel beta-lactamase inhibitor derived from a cyclic boronic acid structure. It is primarily designed to combat antibiotic resistance, particularly against certain classes of beta-lactamases that render many antibiotics ineffective. This compound functions by inhibiting the activity of beta-lactamases, which are enzymes produced by bacteria to inactivate beta-lactam antibiotics, thus restoring the efficacy of these critical drugs.

Source and Classification

Vaborbactam was developed as part of a broader effort to address the growing challenge of antibiotic resistance. It is classified as a cyclic boronate and is specifically designed to inhibit class A beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) enzymes. The compound has been evaluated in combination with meropenem, a carbapenem antibiotic, to enhance its antibacterial activity against resistant strains of bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of vaborbactam involves several key steps that leverage boronic acid chemistry. The compound can be synthesized through the following general method:

  1. Formation of the Cyclic Boronate: The initial step involves the reaction between a suitable boronic acid derivative and an appropriate cyclic framework to form the cyclic boronate structure.
  2. Purification: Following synthesis, vaborbactam is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

The detailed synthesis pathway often requires optimization based on yield and purity criteria, but specific proprietary methods may not be publicly disclosed.

Molecular Structure Analysis

Structure and Data

Vaborbactam's molecular structure features a cyclic boronate core that is crucial for its mechanism of action against beta-lactamases. Key structural components include:

  • Cyclic Boronate Ring: This ring structure allows for reversible covalent binding with the active site serine residue of beta-lactamases.
  • Thiophene Ring: Contributes to hydrophobic interactions with the enzyme, enhancing binding affinity.
  • Functional Groups: Various functional groups facilitate hydrogen bonding and further stabilize the interaction with target proteins.

Crystallographic studies have revealed that vaborbactam forms a covalent bond with serine 294 in the active site of penicillin-binding protein 3 (PBP3), which is critical for its inhibitory activity .

Chemical Reactions Analysis

Reactions and Technical Details

Vaborbactam primarily undergoes reversible covalent reactions with beta-lactamases. The key reactions include:

  • Covalent Bond Formation: Vaborbactam reacts with the serine residue in the active site of beta-lactamases, leading to enzyme inactivation.
  • Hydrogen Bonding: The amide moiety and carboxyl group of vaborbactam participate in hydrogen bonding with various residues in the enzyme, enhancing stability .
  • Hydrophobic Interactions: The thiophene ring engages in hydrophobic interactions that contribute to binding strength.

These reactions are characterized by their ability to inhibit enzyme activity while allowing for some degree of reversibility, making vaborbactam an effective inhibitor in therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for vaborbactam involves several steps:

  1. Binding: Vaborbactam binds to the active site of beta-lactamases through reversible covalent interactions.
  2. Inhibition: By forming a covalent bond with serine 294, vaborbactam effectively inhibits the enzymatic activity required for antibiotic degradation.
  3. Restoration of Antibiotic Efficacy: In combination with meropenem, vaborbactam restores the effectiveness of this antibiotic against resistant bacterial strains by preventing the breakdown mediated by beta-lactamases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vaborbactam exhibits several notable physical and chemical properties:

  • Molecular Formula: C₁₁H₁₄BNO₄S
  • Molecular Weight: Approximately 285.11 g/mol
  • Solubility: Vaborbactam is soluble in aqueous solutions at physiological pH levels, facilitating its use in clinical settings.
  • Stability: It demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation as a pharmaceutical agent .

Applications

Scientific Uses

Vaborbactam has significant applications in clinical microbiology and pharmacotherapy:

  • Antibiotic Resistance Management: It is primarily used in combination therapies to treat infections caused by multidrug-resistant organisms, particularly those producing KPC enzymes.
  • Research Tool: Vaborbactam serves as a valuable tool in research settings for studying beta-lactamase activity and resistance mechanisms.
  • Clinical Trials: Ongoing clinical trials continue to evaluate its effectiveness in various combinations against resistant bacterial infections .
Mechanistic Basis of Vaborbactam’s Beta-Lactamase Inhibition

Covalent Inhibition of Serine Beta-Lactamases: Boronic Acid Pharmacophore Interactions

Vaborbactam’s core pharmacophore is a cyclic boronic acid that enables potent, reversible covalent inhibition of serine beta-lactamases. The inhibition mechanism initiates with the nucleophilic attack by the catalytic serine residue (Ser70 in class A enzymes) on the boron atom of vaborbactam. This reaction forms a tetrahedral boronate complex that stably occupies the enzyme’s active site. Ultra-high-resolution (1.0 Å) X-ray crystallography of CTX-M-14 complexed with vaborbactam reveals critical hydrogen-bonding interactions: the boronic acid’s exocyclic oxygen atom interacts with backbone amides of Ser70 and Ser237 in the oxyanion hole, while its carboxylate group forms hydrogen bonds with Ser130, Thr235, and Ser237. These interactions precisely mimic the tetrahedral transition state of beta-lactam hydrolysis, effectively stalling catalysis [2] [6]. The cyclic boronate structure confers enhanced selectivity for beta-lactamases over human serine proteases, minimizing off-target effects [3].

Structural Dynamics of Klebsiella pneumoniae Carbapenemase Enzyme Binding and Transition-State Mimicry

Vaborbactam exhibits distinct binding modes across beta-lactamase variants, with particularly efficient inhibition of Klebsiella pneumoniae carbapenemase-2. A 1.25 Å resolution crystal structure of the Klebsiella pneumoniae carbapenemase-2–vaborbactam complex demonstrates a more compact binding conformation compared to CTX-M-14. Critical interactions include:

  • W105 Conformational Flexibility: Klebsiella pneumoniae carbapenemase-2’s Trp105 adopts alternative conformations that facilitate tighter van der Waals contacts with vaborbactam’s thiophene ring.
  • β3-Strand Positioning: An unusual conformation of the β3 strand in Klebsiella pneumoniae carbapenemase-2 optimizes hydrogen bonding between Glu166 and the boronate complex.
  • Oxyanion Hole Occupancy: The exocyclic hydroxyl group of vaborbactam forms dual hydrogen bonds with Thr237, a unique interaction not observed with clavulanate or avibactam inhibitors [2] [7].

Mutagenesis studies confirm Trp105’s pivotal role in Klebsiella pneumoniae carbapenemase-2 inactivation kinetics. Mutations at this residue significantly reduce the inactivation rate (kinact) and increase dissociation constants (Kd), explaining vaborbactam’s superior residence time in Klebsiella pneumoniae carbapenemase-2 compared to CTX-M enzymes [2].

Table 1: Structural Comparison of Vaborbactam Binding in Class A Beta-Lactamases

Beta-LactamaseResolution (Å)Key Residue InteractionsUnique Features
Klebsiella pneumoniae carbapenemase-21.25Trp105, Thr237, Ser70, Glu166Compact binding mode; dual H-bond with Thr237
CTX-M-141.00Ser70, Ser237, Asn132, Lys73, Glu166Positively charged Lys73; monodentate oxyanion hole interaction

Inhibition Spectrum: Class A (Klebsiella pneumoniae carbapenemase, CTX-M) and Class C (AmpC) Beta-Lactamases

Vaborbactam demonstrates broad-spectrum inhibition of Ambler class A and C serine beta-lactamases, as validated through enzyme kinetics and microbiological assays:

  • Class A Carbapenemases: Potently inhibits Klebsiella pneumoniae carbapenemase-2 (Ki = 0.069 µM), Klebsiella pneumoniae carbapenemase-3 (Ki = 0.050 µM), and CTX-M variants (Ki = 0.029–0.033 µM) [3] [5].
  • Class C Cephalosporinases: Effectively suppresses AmpC (Ki = 0.035 µM), Pseudomonas-derived cephalosporinase (Ki = 0.053 µM), and CMY-2 (Ki = 0.099 µM) [4] [5].
  • Ineffective Enzymes: Shows minimal activity against class D oxacillinases (OXA-48 Ki = 14 µM; OXA-23 Ki = 66 µM) and metallo-beta-lactamases (New Delhi metallo-beta-lactamase-1 Ki >160 µM) [3] [7].

In cell-based assays, vaborbactam (8 μg/mL) reduces meropenem minimum inhibitory concentrations by 16–32 fold in Enterobacteriaceae producing Klebsiella pneumoniae carbapenemase or extended-spectrum beta-lactamase enzymes. Its ability to penetrate bacterial outer membranes via OmpK35 and OmpK36 porins enhances microbiological activity against Klebsiella pneumoniae [5].

Comparative Inhibition Kinetics: Ki Values Across Beta-Lactamase Variants

Quantitative analysis of inhibition constants reveals vaborbactam’s differential potency across beta-lactamase families:

Table 2: Inhibition Constants (Ki) of Vaborbactam Against Clinically Relevant Beta-Lactamases

Beta-LactamaseAmbler ClassKi (µM)Relative Potency vs. Avibactam
Klebsiella pneumoniae carbapenemase-2A0.0693-fold higher
CTX-M-15A0.030Comparable
SHV-12A0.029Comparable
AmpCC0.0355-fold higher
Pseudomonas-derived cephalosporinase-99C0.0534-fold higher
OXA-48D14.0>100-fold lower
New Delhi metallo-beta-lactamase-1B>160Not applicable

Data derived from purified enzyme inhibition assays [3] [5] [8]. Vaborbactam’s superiority against Klebsiella pneumoniae carbapenemase and AmpC enzymes stems from:

  • Rapid Inactivation Rates: Second-order inactivation rate (kinact/Ki) of 4.7 × 105 M-1s-1 for Klebsiella pneumoniae carbapenemase-2, exceeding avibactam’s rate by 50-fold.
  • Low Dissociation Constants: Kd of 0.14 µM for Klebsiella pneumoniae carbapenemase-2 versus 1.2 µM for CTX-M-15, correlating with prolonged residence time in Klebsiella pneumoniae carbapenemase [2] [4]. Mutagenesis at position Ser130 in Klebsiella pneumoniae carbapenemase-2 minimally affects vaborbactam (2-fold Ki increase) but reduces avibactam potency 32-fold, highlighting mechanistic differences [2].

Reversibility and Catalytic Recycling Mechanisms

Vaborbactam’s inhibition is reversible, permitting enzyme recycling after inhibitor dissociation. The deacylation mechanism involves:

  • Nucleophilic Attack: Water molecules hydrolyze the boron-serine ester bond, regenerating active enzyme and releasing intact vaborbactam.
  • Structural Determinants: Klebsiella pneumoniae carbapenemase-2’s slow off-rate (koff = 0.002 s-1) extends residence time to >8 minutes, compared to CTX-M-15 (koff = 0.1 s-1; residence time <10 seconds) [2] [6].

Molecular dynamics simulations indicate that the protonation state of Glu166 influences deacylation efficiency. In Klebsiella pneumoniae carbapenemase-2, Glu166 remains neutral, slowing nucleophilic water activation. In contrast, CTX-M enzymes exhibit charged Glu166, facilitating rapid hydrolysis of the boronate complex [2] [7]. This reversibility differentiates vaborbactam from irreversible inhibitors (e.g., clavulanate) and enables catalytic cycling without permanent enzyme destruction. However, the slow off-rate in Klebsiella pneumoniae carbapenemase provides sustained protection for co-administered beta-lactams during therapeutic dosing intervals [6].

Properties

CAS Number

1575712-03-6

Product Name

Vaborbactam

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

Molecular Formula

C12H16BNO5S

Molecular Weight

297.14 g/mol

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N

SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.